(Cyclopropylmethyl)(pentan-3-yl)amine

Catalog No.
S806013
CAS No.
M.F
C9H19N
M. Wt
141.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Cyclopropylmethyl)(pentan-3-yl)amine

Product Name

(Cyclopropylmethyl)(pentan-3-yl)amine

IUPAC Name

N-(cyclopropylmethyl)pentan-3-amine

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

InChI

InChI=1S/C9H19N/c1-3-9(4-2)10-7-8-5-6-8/h8-10H,3-7H2,1-2H3

InChI Key

GLGDOWUWSLCTNP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1CC1

(Cyclopropylmethyl)(pentan-3-yl)amine is an organic compound characterized by its unique structure, which includes a cyclopropylmethyl group and a pentan-3-yl group attached to an amine functional group. Its molecular formula is C10H19NC_{10}H_{19}N, indicating a moderate size typical of small organic amines. The presence of the cyclopropyl group, known for its strain and reactivity, along with the branched pentan-3-yl group, contributes to the compound's distinctive chemical properties.

The reactivity of (cyclopropylmethyl)(pentan-3-yl)amine can be influenced by the presence of the cyclopropyl group, which can undergo various reactions such as:

  • Nucleophilic Substitution: The amine can act as a nucleophile, attacking electrophilic centers in substrates, leading to substitution reactions.
  • Formation of Carbocations: The cyclopropyl group can stabilize carbocations due to its unique structure, allowing for rearrangements and further reactions under certain conditions .
  • Acid-Base Reactions: As an amine, it can participate in acid-base chemistry, forming salts with acids.

Several synthetic routes can be employed to produce (cyclopropylmethyl)(pentan-3-yl)amine:

  • Alkylation of Amine: A common method involves the alkylation of a primary amine with cyclopropylmethyl bromide followed by reaction with 3-bromopentane.
  • Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of reducing agents.
  • Grignard Reaction: Utilizing a Grignard reagent derived from cyclopropylmethyl halide can lead to the formation of the desired amine when reacted with appropriate carbonyl compounds.

(Cyclopropylmethyl)(pentan-3-yl)amine may find applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it could be explored as a lead compound in drug development.
  • Chemical Research: It may serve as a building block for synthesizing more complex organic molecules.
  • Material Science: Its unique structural features could be utilized in developing new materials or polymers.

Interaction studies involving (cyclopropylmethyl)(pentan-3-yl)amine could focus on its binding affinity and selectivity towards specific receptors or enzymes. These studies are crucial for understanding its mechanism of action and potential therapeutic uses.

  • Receptor Binding Assays: Evaluating how this compound interacts with various neurotransmitter receptors.
  • Enzyme Inhibition Studies: Investigating whether it inhibits specific enzymes related to metabolic pathways.

Similar compounds include:

  • Cyclobutylmethylamine
  • Cyclohexylmethylamine
  • (Cyclopentyl)(pentan-3-yl)amine

Comparison Table

CompoundStructural FeaturesUnique Properties
(Cyclopropylmethyl)(pentan-3-yl)amineCyclopropane ring + pentan-3-yl chainHigh reactivity due to strain in cyclopropane
CyclobutylmethylamineCyclobutane ring + methyl chainMore stable than cyclopropane due to larger ring
CyclohexylmethylamineCyclohexane ring + methyl chainLess strain, more stable, varied biological activity
(Cyclopentyl)(pentan-3-yl)amineCyclopentane ring + pentan-3-yl chainIntermediate stability and reactivity

The uniqueness of (cyclopropylmethyl)(pentan-3-yl)amine lies in its combination of structural strain from the cyclopropane and branching from the pentan-3-yl group, which may impart distinct chemical reactivity and biological interactions compared to its analogs.

XLogP3

2.4

Dates

Modify: 2023-07-21

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